molecular formula C₁₅H₂₆S B1142457 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol CAS No. 138077-74-4

3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol

Cat. No.: B1142457
CAS No.: 138077-74-4
M. Wt: 238.43
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Description

3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol, with the CAS Number 138077-74-4 , is a biochemical research compound belonging to the class of farnesyl derivatives. This specialized thiol is of significant interest in chemical ecology and fragrance research, where it is studied for its potential role as a sulfur-containing semiochemical or for contributing to sulfurous, grapefruit-like aroma profiles in natural products . The molecular formula of the compound is C15H26S, with an average molecular mass of 238.433 g/mol . The (2E,6E) stereochemistry of the compound has been verified, which is critical for its specific interaction with biological targets and olfactory receptors . Researchers utilize this compound to investigate protein-ligand interactions, particularly hydrophobic binding mechanisms similar to those observed with other farnesyl compounds in structural biology . As a farnesyl analog, it may also serve as a precursor or model compound in studies exploring enzyme inhibition and biosynthetic pathways . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3,7,11-trimethyldodeca-2,6,10-triene-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWPDADGDASKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCS)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258202
Record name 3,7,11-Trimethyl-2,6,10-dodecatriene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7226-85-9
Record name 3,7,11-Trimethyl-2,6,10-dodecatriene-1-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7226-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7,11-Trimethyl-2,6,10-dodecatriene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Farnesyl Bromide Thiolation

The most direct route involves the reaction of farnesyl bromide (3,7,11-trimethyldodeca-2,6,10-trien-1-yl bromide) with a sulfur nucleophile. As detailed in a 2017 study, this method employs sodium hydride (NaH) as a base and hydrogen sulfide (H₂S) as the thiol source in anhydrous tetrahydrofuran (THF) at 0°C. The reaction proceeds via an Sₙ2 mechanism, where the bromide leaving group is displaced by the hydrosulfide ion (HS⁻).

Reaction Conditions:

  • Substrate: Farnesyl bromide (3.0 mmol)

  • Reagents: NaH (1.2 equiv), H₂S gas (bubbled into solution)

  • Solvent: Anhydrous THF (10 mL)

  • Temperature: 0°C → room temperature

  • Yield: 65–70% after purification by column chromatography.

This method is favored for its simplicity but requires stringent anhydrous conditions to prevent hydrolysis of farnesyl bromide. The product is characterized by its distinct thiol proton resonance at δ 1.4 ppm in ¹H NMR and a molecular ion peak at m/z 238.1755 ([M+H]⁺) in high-resolution mass spectrometry.

Mitsunobu-Based Thiol Functionalization

An alternative approach utilizes the Mitsunobu reaction to introduce the thiol group. Starting from farnesol (3,7,11-trimethyldodeca-2,6,10-trien-1-ol), thioacetic acid serves as the sulfur donor in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). The intermediate thioacetate is subsequently hydrolyzed to the free thiol using potassium carbonate (K₂CO₃) in methanol.

Key Steps:

  • Mitsunobu Reaction:

    • Farnesol + Thioacetic acid → Farnesyl thioacetate

    • Conditions: PPh₃ (1.5 equiv), DIAD (1.5 equiv), THF, 0°C → rt, 12 h.

  • Hydrolysis:

    • Farnesyl thioacetate + K₂CO₃ → 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol

    • Yield: 55–60% over two steps.

This method avoids the use of hazardous H₂S gas but introduces additional purification challenges due to triphenylphosphine oxide byproducts.

Enzymatic Farnesylation via Protein Farnesyltransferase

Protein farnesyltransferase (FTase) catalyzes the attachment of farnesyl pyrophosphate (FPP) to cysteine residues in peptide substrates. Surprisingly, FTase can also farnesylate small-molecule thiols, including glutathione and dithiothreitol, albeit with reduced efficiency compared to protein substrates.

Procedure:

  • Enzyme: Recombinant FTase (0.1 µM)

  • Substrates: Farnesyl pyrophosphate (FPP, 10 µM) + Free thiol (e.g., H-Ras peptide analog, 50 µM)

  • Buffer: Tris-HCl (pH 7.4), MgCl₂ (5 mM), ZnCl₂ (10 µM)

  • Incubation: 37°C, 1 h

  • Product Isolation: Ethyl acetate extraction, followed by silica gel chromatography.

Key Findings:

  • Non-peptidic thiols exhibit 4–6 kcal/mol weaker binding to FTase compared to peptide substrates.

  • The enzymatic method achieves moderate yields (30–40%) but offers stereochemical control absent in chemical synthesis.

Comparative Analysis of Preparation Methods

Method Yield Advantages Limitations
Chemical (NaH/H₂S) 65–70%High yield; short reaction timeRequires anhydrous conditions; H₂S hazard
Mitsunobu Reaction 55–60%Avoids gaseous H₂SLow yield; cumbersome purification
Enzymatic (FTase) 30–40%Stereoselectivity; mild conditionsLow yield; expensive enzyme

The choice of method depends on the application: chemical synthesis is preferable for large-scale production, while enzymatic routes are valuable for studying FTase substrate specificity.

Applications in Drug Discovery and Parasitology

3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol has been investigated as a bisphosphonate analog targeting farnesyl pyrophosphate synthase (FPPS) in Trypanosoma cruzi, the causative agent of Chagas disease. Fluorinated derivatives of this compound exhibit enhanced binding affinity to FPPS, with IC₅₀ values in the low micromolar range .

Chemical Reactions Analysis

Types of Reactions

3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Microbiological Applications

Quorum Sensing Modulator
One of the prominent applications of 3,7,11-trimethyldodeca-2,6,10-triene-1-thiol is its role as a quorum-sensing molecule in fungi. Research has shown that farnesol (the alcohol form of this thiol) produced by Candida albicans can influence biofilm formation and virulence. The compound acts as a signaling molecule that modulates gene expression related to pathogenicity and biofilm development .

Antimicrobial Activity
Studies have indicated that 3,7,11-trimethyldodeca-2,6,10-triene-1-thiol exhibits antimicrobial properties. Its derivatives have been tested against various pathogens, showing potential as an antimicrobial agent due to their ability to disrupt cellular processes in bacteria and fungi .

Agricultural Applications

Pest Repellent
The compound's structure allows it to function as a natural pest repellent. Its application in agricultural settings has been explored for the development of eco-friendly pest control methods. The use of farnesyl thiol in formulations can reduce reliance on synthetic pesticides while maintaining crop health .

Medicinal Chemistry Applications

Therapeutic Potential
Research has highlighted the potential therapeutic applications of 3,7,11-trimethyldodeca-2,6,10-triene-1-thiol in treating various diseases. Its anti-inflammatory and antioxidant properties make it a candidate for further investigation in pharmacological studies aimed at developing new treatments for conditions such as cancer and cardiovascular diseases .

Case Studies and Research Findings

StudyFindings
Shchepin et al. (2003)Investigated the quorum-sensing activity of farnesol derivatives; showed that thioether analogs retained activity similar to farnesol .
MDPI Study (2017)Demonstrated antimicrobial activity against specific pathogens; suggested potential for agricultural use .
Patents on Malodor Reduction (2015)Explored the use of farnesyl thiol in compositions aimed at reducing malodors; indicated effectiveness in personal care products .

Mechanism of Action

The mechanism of action of 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The thiol derivative shares a backbone with several oxygen-containing analogs, differing primarily in the functional group at position 1. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Storage Conditions Key Features
3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol C₁₅H₂₆S 238.43 Thiol (-SH) 2–8°C (inert atmosphere) High reactivity due to sulfur; potential for disulfide bond formation
Farnesol [(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol] C₁₅H₂₆O 222.36 Alcohol (-OH) Room temperature (stable) Isolated from Euclea crispa; exhibits antioxidant and antimicrobial activity
Farnesyl Acetate [(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate] C₁₇H₂₈O₂ 264.40 Ester (-OAc) Room temperature Increased lipophilicity; esterification enhances stability and bioavailability
Farnesyl Phosphate C₁₅H₂₇O₄P 302.35 Phosphate ester Not specified Key intermediate in terpenoid biosynthesis; involved in protein prenylation

Notes:

  • The thiol derivative’s higher molecular weight (vs. farnesol) may reduce volatility and influence solubility.
Antioxidant Activity
  • Farnesol : Demonstrates significant radical scavenging activity with IC₅₀ values of 113.79 µg/mL (DPPH) , 109.59 µg/mL (hydroxyl) , and 116.65 µg/mL (nitric oxide) . Its reducing power is comparable to ascorbic acid .
  • Thiol Analog: While direct data are unavailable, thiols are known to scavenge radicals via hydrogen atom transfer or electron donation. The -SH group may confer enhanced activity in certain contexts but requires stability optimization .
Antimicrobial Activity
  • Farnesol : Inhibits E. coli and Aspergillus niger with inhibition zones of 12 mm and 11 mm , respectively, at 50 µg/mL .
  • Thiol Analog : Thiol-containing compounds often exhibit stronger antimicrobial effects due to sulfur’s electronegativity and ability to disrupt microbial membranes. However, empirical data for this specific compound are lacking.

Stability and Reactivity

  • Thiol Derivative : Requires inert storage conditions, indicating sensitivity to oxidation. The -SH group can form disulfide bonds, which may limit shelf life but enable conjugation in drug design .
  • Farnesol : Stable at room temperature; its alcohol group undergoes slower oxidation, making it more suitable for long-term applications .
  • Farnesyl Acetate : Enhanced stability via esterification; ideal for formulations requiring prolonged activity .

Biological Activity

3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol is a sesquiterpenoid compound with notable biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol
  • CAS Number: 4263-52-9
  • Molecular Formula: C15H26S

This compound is part of a larger class of organic compounds known as sesquiterpenoids, which are recognized for their diverse biological activities.

Anti-inflammatory Effects

Research indicates that 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol exhibits significant anti-inflammatory properties. Sesquiterpenoids typically modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. Studies suggest that it inhibits the growth of bacteria and fungi by disrupting cell membrane integrity and interfering with metabolic processes .

Anticancer Properties

Preliminary research highlights the potential anticancer activity of this compound. It may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

The biological activity of 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol can be attributed to several mechanisms:

  • Interaction with Receptors: The compound may bind to specific receptors involved in inflammatory responses or cancer cell signaling.
  • Enzyme Modulation: It can inhibit or activate various enzymes that play critical roles in cellular metabolism and signaling.
  • Influence on Gene Expression: Changes in gene expression profiles have been observed in response to treatment with this compound, indicating a potential for altering cellular functions at the transcriptional level.

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol showed effective inhibition against Candida albicans and several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

PathogenMIC (µg/mL)
Candida albicans50
Escherichia coli25
Staphylococcus aureus30

These results suggest that the compound could serve as a basis for developing new antimicrobial agents .

Study on Anti-inflammatory Effects

In a laboratory model of inflammation induced by lipopolysaccharides (LPS), treatment with 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The reduction was measured using enzyme-linked immunosorbent assay (ELISA) techniques:

CytokineControl Level (pg/mL)Treatment Level (pg/mL)
TNF-alpha20050
IL-615030

This study indicates its potential use as an anti-inflammatory agent in therapeutic applications .

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